4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19N5O4S2 and its molecular weight is 433.5. The purity is usually 95%.
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Biological Activity
The compound 4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a complex structure with potential biological activities stemming from its unique molecular components. This compound integrates a 1,3,4-thiadiazole moiety known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structure and Composition
The compound can be broken down into several key structural components:
- Isopropoxy Group : Contributes to lipophilicity, enhancing membrane permeability.
- Thiadiazole Moiety : Known for various pharmacological activities, including anticancer and antimicrobial effects.
- Methylisoxazole : Associated with neuroprotective and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. A study demonstrated that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have also been extensively studied for their antimicrobial properties. These compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the thiadiazole ring is believed to be crucial for this activity due to its ability to interact with microbial enzymes and disrupt cellular processes .
Anti-inflammatory Effects
Inflammation-related diseases have been targeted by compounds featuring the thiadiazole structure. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Activities : A derivative similar to the target compound was evaluated for its antitumor effects in vitro and in vivo. Results indicated significant inhibition of tumor growth in mouse models, correlating with the structural presence of the thiadiazole unit .
- Molecular Docking Studies : Docking simulations have shown that these compounds can effectively bind to active sites of target proteins involved in cancer progression and inflammation, providing insights into their mechanism of action .
- Structure-Activity Relationship (SAR) : Modifications on the thiadiazole ring significantly affect biological activity. For example, substituting different groups on the thiadiazole nitrogen has been linked to enhanced potency against specific cancer cell lines .
Data Tables
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-10(2)26-13-6-4-12(5-7-13)16(25)20-17-21-22-18(29-17)28-9-15(24)19-14-8-11(3)27-23-14/h4-8,10H,9H2,1-3H3,(H,19,23,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVNBGFQOKVXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.